

potassium 3-trifluoroboratopropionate methyl ester CAS 1023357-63-2

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Compound of Interest

Compound Name: Potassium 3-trifluoroboratopropionate methyl ester

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An In-depth Technical Guide to **Potassium 3-Trifluoroboratopropionate Methyl Ester** (CAS 1023357-63-2)

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **potassium 3-trifluoroboratopropionate methyl ester**. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic utility, the rationale for specific experimental protocols, and its strategic advantage as a building block in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Core Concepts: A Strategically Valuable Building Block

Potassium 3-trifluoroboratopropionate methyl ester is a stable, crystalline organotrifluoroborate salt.^{[1][2]} Its primary value lies in its function as a robust and easy-to-handle precursor to a nucleophilic 3-(methoxycarbonyl)ethyl moiety. In an era where the rapid and reliable construction of complex molecular architectures is paramount, especially in pharmaceutical and materials science, this reagent offers a dependable method for introducing a propionate ester sidechain onto various scaffolds.

Unlike many highly reactive organometallic reagents, its stability to air and moisture simplifies handling and storage, making it an invaluable component of the modern synthetic chemist's toolkit.^{[1][2]}

Fundamental Properties

A summary of the key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	1023357-63-2	^{[3][4][5][6][7][8]}
Molecular Formula	C ₄ H ₇ BF ₃ KO ₂	^{[4][6][8][9]}
Molecular Weight	194.00 g/mol	^{[4][8][9]}
Appearance	White crystalline solid	^[10]
Melting Point	124-127 °C	^[10]
Synonyms	Potassium trifluoro(3-methoxy-3-oxopropyl)borate; Potassium (3-methoxy-3-oxoprop-1-yl)trifluoroborate	^{[3][4][6][8]}
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	^[10]

Chemical Structure

The structure features a central boron atom bonded to a 3-(methoxycarbonyl)ethyl group and three fluorine atoms, forming a stable tetracoordinate borate anion, which is counterbalanced by a potassium cation.

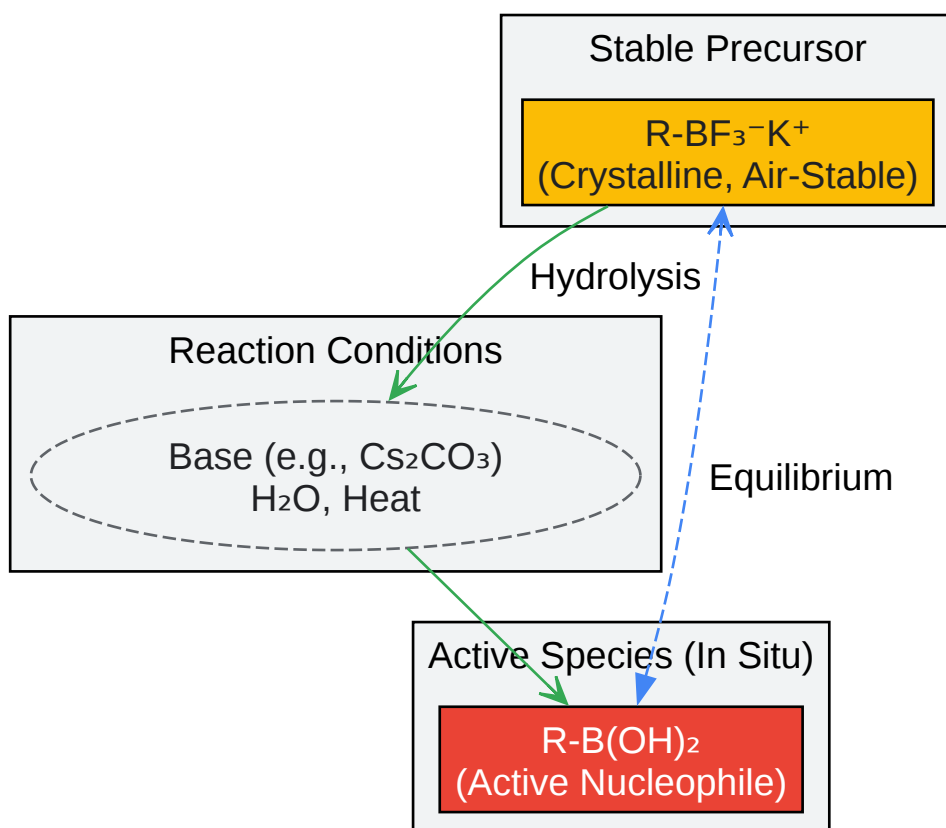
Fig. 1: Structure of **Potassium 3-Trifluoroboratopropionate Methyl Ester**

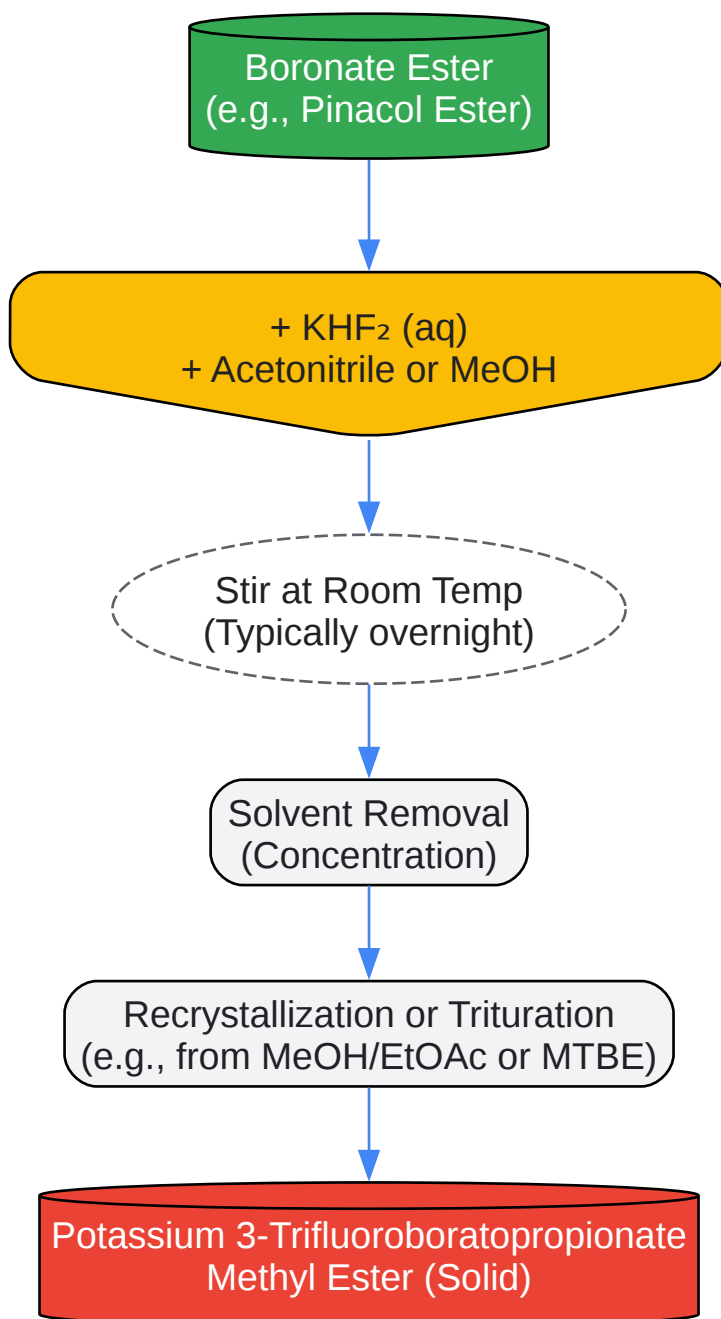
The Organotrifluoroborate Advantage: A Paradigm of Stability and Reactivity

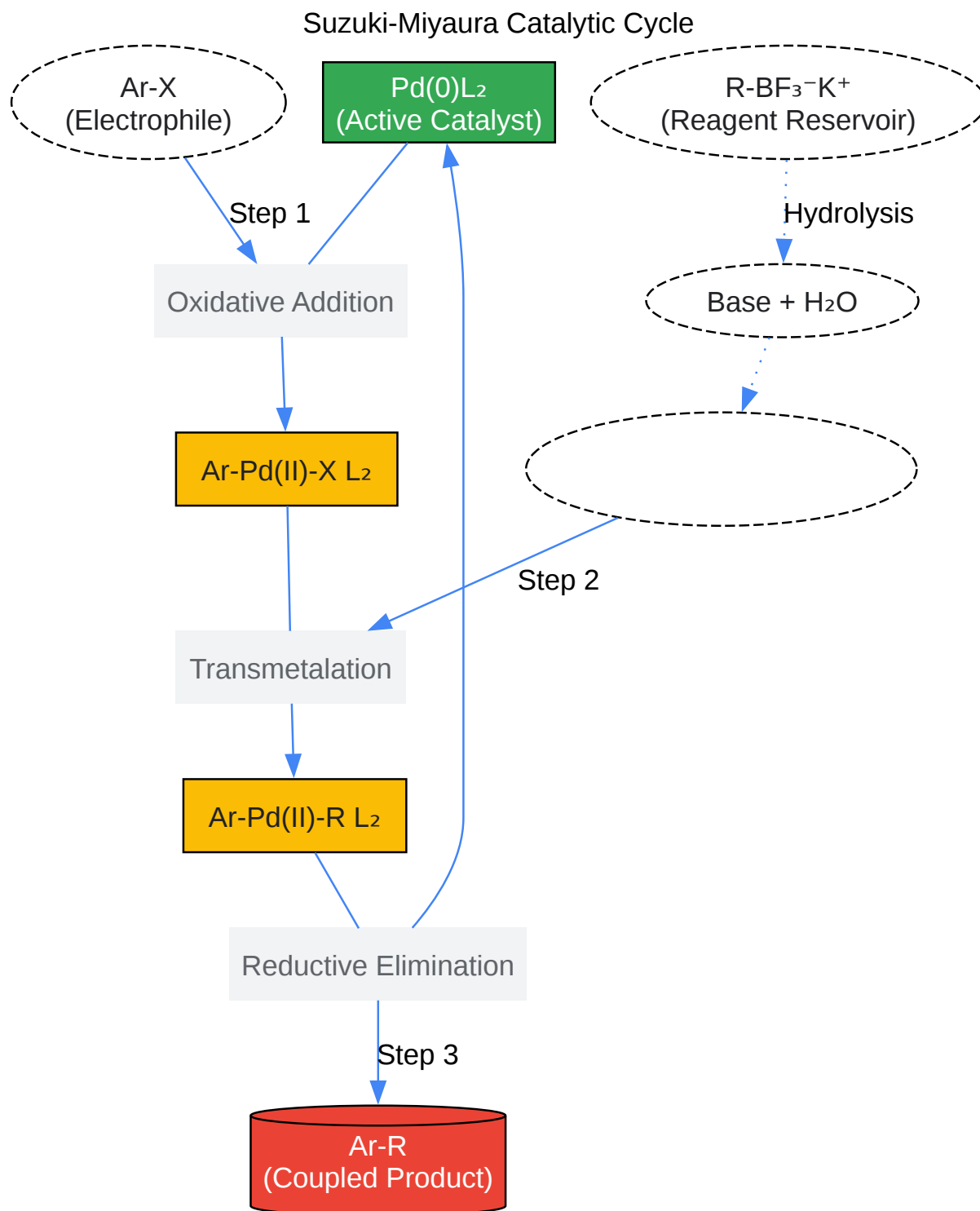
The choice of an organoboron reagent is a critical decision in reaction design. While boronic acids are foundational to the Suzuki-Miyaura reaction, they suffer from inherent drawbacks, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation under certain conditions.

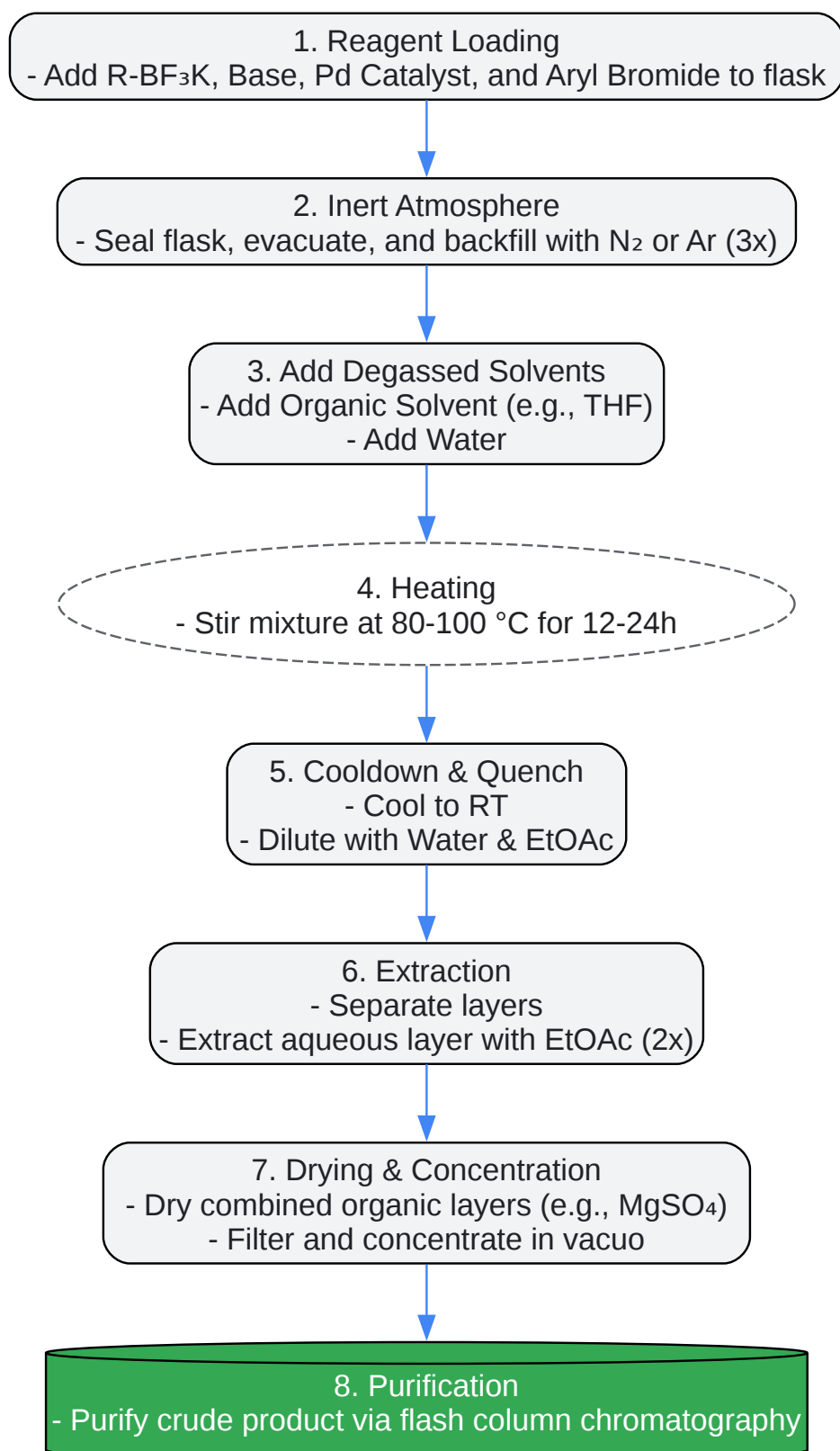
Potassium organotrifluoroborates, by contrast, exist as stable, tetracoordinate boron species. [\[11\]](#)[\[12\]](#) This structural feature confers several key advantages:

- **Enhanced Stability:** They are typically crystalline solids that are stable to air and moisture and can be purified via chromatography, simplifying handling and long-term storage. [\[1\]](#)[\[2\]](#)
- **Reduced Protodeboronation:** The tetracoordinate nature makes the carbon-boron bond less susceptible to cleavage by acidic protons, meaning that near-stoichiometric amounts of the reagent can be used effectively. [\[11\]](#)
- **Controlled Release:** Organotrifluoroborates act as "pro-nucleophiles." Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ, maintaining a low, steady concentration of the active coupling partner. [\[12\]](#) This controlled release can suppress side reactions associated with high concentrations of boronic acids.









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